(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
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Overview
Description
This compound is a derivative of quinoline, which is a class of organic compounds characterized by a double-ring structure composed of a benzene and a pyridine ring . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group.
Synthesis Analysis
The synthesis of quinoline derivatives has seen significant advancements in recent years . Methods such as the Doebner reaction have been used to create quinoline-4-carboxylic acid linked COFs .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, a carboxylic acid group, and a 2-chlorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, carboxylic acids can be reduced to their corresponding aldehyde moieties . They can also participate in amide formation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic .Scientific Research Applications
- Application : Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex derived from this ligand exhibit radical-induced photochromism and photomagnetism after Xe lamp light irradiation . These properties could be harnessed for dynamic displays, smart windows, or light-responsive switches.
Photochromic Materials
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3Z)-3-[(2-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-16-7-3-1-5-12(16)11-13-9-10-15-18(20(23)24)14-6-2-4-8-17(14)22-19(13)15/h1-8,11H,9-10H2,(H,23,24)/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZUTWTBPGNJZ-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C\C4=CC=CC=C4Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
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